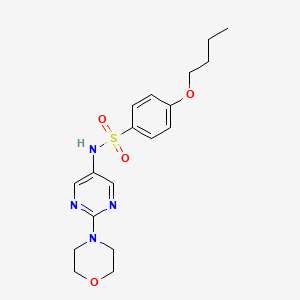

![molecular formula C21H17N3O4 B2531395 (E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620106-72-1](/img/structure/B2531395.png)

(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate" is a derivative of cyanoacrylate with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related cyanoacrylate derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related cyanoacrylate derivatives involves the formation of isomeric intermediates and their stereo-selective conversion into desired isomers, as seen in the synthesis of E, E / E, Z isomers based on a 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton . Another approach involves the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines to yield various alkylamino cyanoacrylates . Additionally, the synthesis of novel cyanoacrylate derivatives can be achieved through condensation reactions, as demonstrated in the preparation of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate .

Molecular Structure Analysis

X-ray crystallography and quantum chemical studies provide insights into the molecular structure of cyanoacrylate derivatives. For instance, ethyl 2-cyano-3-N,N-dimethyl amino acrylate has been studied, revealing a monoclinic space group and an almost planar conformation with the cyanide group lying in the molecular plane . The existence of s-cis and s-trans isomers with different stabilities has also been suggested, with the s-cis conformation being more stable and preferred in the solid state .

Chemical Reactions Analysis

The chemical reactivity of cyanoacrylate derivatives can be explored through various spectroscopic techniques and theoretical calculations. For example, a detailed spectroscopic analysis of ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate has been carried out, and its electrophilic nature has been confirmed by global electrophilicity index calculations . The study of diradical polymerization initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate provides insights into the polymerization kinetics and molecular weight changes over time .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives can be deduced from their fluorescence characteristics, quantum efficiency, and fluorescent lifetime, as observed in the E, E isomers of the 1-(4-iodophenyl)-1H-pyrrole-2,5-diyl bis(2-cyanoacrylate) derivatives . The anti-cancer activity of these compounds against human nasopharyngeal carcinoma also highlights their potential therapeutic applications . The diradical polymerization properties, such as chain-transfer and retarding effects, are also important physical characteristics that can influence the application of these materials .

Scientific Research Applications

Chemical Transformations and Synthesis Techniques The compound is utilized in various chemical transformations, such as the conversion of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes. These transformations demonstrate the versatility of the compound in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and material science (Kolar et al., 1996).

Novel Synthesis Pathways The compound has been implicated in novel synthetic pathways. For instance, it undergoes conjugate and direct addition reactions, leading to the formation of polyfunctional pyrazolyl-substituted monocyclic pyridines, 1,3-benzothiazole, and benzimidazole-fused pyridines, highlighting its role in creating complex molecular structures in a single reaction step (Latif et al., 2003).

Pharmaceutical Synthesis Even though detailed applications in drug development are not explored due to the exclusion criteria, it's evident that the compound's versatility in synthesis pathways suggests its potential utility in creating pharmaceutical intermediates and novel therapeutic molecules.

Supramolecular Chemistry The compound's structural variations have been studied for their supramolecular assembly characteristics. Investigations into the crystal structure, Hirshfeld surface analysis, and DFT studies of its derivatives provide insights into the roles of noncovalent interactions in stabilizing molecular conformations and self-assembly processes, which are crucial in material science and nanotechnology (Matos et al., 2016).

Future Directions

properties

IUPAC Name |

methyl (E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-3-14-7-9-16(10-8-14)28-19-17(12-15(13-22)21(26)27-2)20(25)24-11-5-4-6-18(24)23-19/h4-12H,3H2,1-2H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOVLHCMUCXZNP-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)

![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)